molecular formula C10H12ClNO6S2 B12974247 Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate

Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate

Cat. No.: B12974247
M. Wt: 341.8 g/mol
InChI Key: AMNIHQZRIVJTPY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate typically involves the following steps :

    Starting Materials: The synthesis begins with thiophene-2-carboxylic acid, which undergoes chlorination to introduce the chlorine atom at the 5-position.

    Sulfonamide Formation: The chlorinated thiophene-2-carboxylic acid is then reacted with N-methylsulfamoyl chloride in the presence of a base to form the sulfonamide derivative.

    Esterification: The final step involves esterification with methoxycarbonylmethyl chloride to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate is primarily related to its role as an intermediate in drug synthesis. In the case of lornoxicam, it contributes to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. The compound’s sulfonamide group interacts with the active site of the enzyme, blocking its activity and reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable as an intermediate in the synthesis of pharmaceuticals like lornoxicam .

Properties

Molecular Formula

C10H12ClNO6S2

Molecular Weight

341.8 g/mol

IUPAC Name

methyl 5-chloro-3-[(2-methoxy-2-oxoethyl)-methylsulfamoyl]thiophene-2-carboxylate

InChI

InChI=1S/C10H12ClNO6S2/c1-12(5-8(13)17-2)20(15,16)6-4-7(11)19-9(6)10(14)18-3/h4H,5H2,1-3H3

InChI Key

AMNIHQZRIVJTPY-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)OC)S(=O)(=O)C1=C(SC(=C1)Cl)C(=O)OC

Origin of Product

United States

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